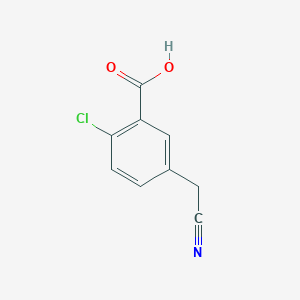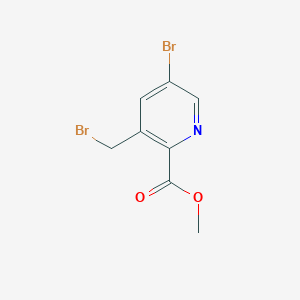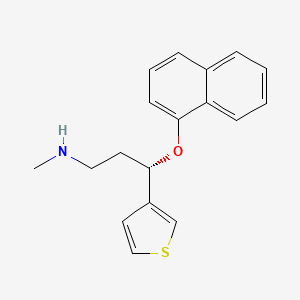![molecular formula C7H7BO3 B1427082 Benzo[c][1,2]oxaborol-1,5(3H)-diol CAS No. 1187190-70-0](/img/structure/B1427082.png)
Benzo[c][1,2]oxaborol-1,5(3H)-diol
Descripción general
Descripción
Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol, is a chemical compound with the molecular formula C7H7BO3 . It has a molecular weight of 149.94 g/mol . This compound is used as a reagent in the synthesis of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease .
Synthesis Analysis
The synthesis of Benzo[c][1,2]oxaborole-1,5(3H)-diol involves several steps. One approach is based on the preparation of 9-carboxymethoxyoxime of clarithromycin and primary aliphatic amino group of BB . Another synthetic approach includes four steps: the protection of 2′-hydroxyl of desosamine by acylation, formation of 4″-O-imidazole carboxylate as an active intermediate, formation of carbamates, and final deprotection of 2′-hydroxyl group .Molecular Structure Analysis
The molecular structure of Benzo[c][1,2]oxaborole-1,5(3H)-diol is characterized by the presence of a benzoxaborole ring. The IUPAC name for this compound is 1-hydroxy-3H-2,1-benzoxaborol-5-ol . The InChIKey, a unique identifier for the compound, is GEQGETTVGJBBOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Benzo[c][1,2]oxaborole-1,5(3H)-diol has a molecular weight of 149.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 150.0488242 g/mol . The topological polar surface area is 49.7 Ų . The compound has a complexity of 153 .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Las benzoxaboroles, incluyendo Benzo[c][1,2]oxaborol-1,5(3H)-diol, se han sintetizado y estudiado como posibles agentes anticancerígenos. Están diseñados para atacar la hipoxia tumoral, que es una característica significativa de las células tumorales que ayuda a la metástasis del cáncer al promover la angiogénesis, la división de las células cancerosas y la supervivencia celular .
Agentes Antifúngicos
Las benzoxaboroles se han aplicado ampliamente como agentes antifúngicos. Por ejemplo, el 5-fluoro-1,3-dihidro-1-hidroxi-2,1-benzoxaborol (AN2690) es un nuevo agente antifúngico para el tratamiento potencial de la onicomicosis .
Agentes Antibacterianos
Las benzoxaboroles también se han utilizado como agentes antibacterianos. Se ha descubierto que son eficaces contra microbios tanto Gram-positivos como Gram-negativos .
Agentes Antivirales
Las benzoxaboroles se han aplicado como agentes antivirales. Por ejemplo, un nuevo compuesto macrocíclico de benzofurano tiene actividad antiviral contra la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .
Agentes Antiinflamatorios
Las benzoxaboroles se han utilizado como agentes antiinflamatorios. Tienen propiedades fisicoquímicas deseables y similares a las de los fármacos, lo que las convierte en una estructura privilegiada en la química medicinal .
Inhibidores de la Hipoxia
Las benzoxaboroles se han diseñado y sintetizado como posibles inhibidores de la hipoxia. La hipoxia es una característica eminente de las células tumorales que ayuda a la metástasis del cáncer al promover la angiogénesis, la división de las células cancerosas y la supervivencia celular .
Agentes Antiparasitarios
Las benzoxaboroles se han utilizado como agentes antiparasitarios. Se ha descubierto que son eficaces contra diversos parásitos .
Síntesis Orgánica
Las benzoxaboroles, incluyendo this compound, desempeñan papeles importantes en la síntesis orgánica, el reconocimiento molecular y la química supramolecular .
Mecanismo De Acción
Target of Action
Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-dihydro-2,1-benzoxaborole-1,5-diol, primarily targets bacterial RNA . It is effective against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its targets by acting as a ligand for bacterial RNA . This interaction results in the inhibition of protein synthesis, which is crucial for the survival and replication of bacteria .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria. By inhibiting this pathway, Benzo[c][1,2]oxaborole-1,5(3H)-diol disrupts the normal functioning of bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has good antitubercular activity and high selectivity over human mitochondrial and cytoplasmic leurs . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of Benzo[c][1,2]oxaborole-1,5(3H)-diol’s action include the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes it an effective antimicrobial agent.
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQGETTVGJBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262259 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187190-70-0 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

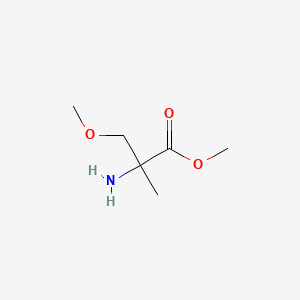
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)


![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
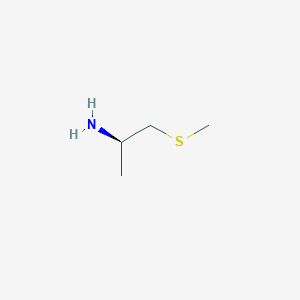
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

